2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose
Description
Chemical identity and nomenclature
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose represents a highly protected derivative of N-acetyl-alpha-D-glucosamine, bearing the molecular formula C₃₆H₃₉NO₆ and a molecular weight of 581.709 daltons. The compound is registered under Chemical Abstracts Service number 91927-50-3 and carries multiple systematic names reflecting its structural complexity. The International Union of Pure and Applied Chemistry designation follows the systematic nomenclature for carbohydrates, identifying the alpha anomeric configuration, the acetamido substitution at the 2-position, and the three phenylmethyl ether linkages at positions 3, 4, and 6.
The compound's nomenclature reflects its derivation from the parent monosaccharide glucopyranose, with specific modifications that define its chemical behavior and synthetic utility. Alternative nomenclature includes "N-acetyl-3,4,6-tri-O-benzyl-alpha-D-glucosamine" and "2-acetamido-2-deoxy-3,4,6-tri-O-benzyl-alpha-D-glucopyranose," with phenylmethyl and benzyl groups representing identical protecting moieties. The systematic naming convention emphasizes the stereochemical configuration at each carbon center, particularly the alpha anomeric configuration that distinguishes this compound from its beta counterpart.
The molecular structure comprises a six-membered pyranose ring in the chair conformation, with the acetamido group occupying an equatorial position at carbon-2 and phenylmethyl ethers protecting the hydroxyl groups at carbons 3, 4, and 6. This protection pattern leaves the anomeric hydroxyl group available for glycosidic bond formation, making the compound particularly valuable as a glycosyl donor in oligosaccharide synthesis. The stereochemical designation alpha refers to the spatial orientation of the anomeric hydroxyl group, which projects below the ring plane in the standard Haworth projection.
Historical context in carbohydrate chemistry
The development of phenylmethyl-protected glucosamine derivatives emerged from the broader evolution of carbohydrate synthetic methodology during the mid-to-late twentieth century. N-acetylglucosamine, the parent compound from which this derivative originates, was first isolated and characterized as a fundamental component of chitin, the second most abundant carbohydrate polymer in nature after cellulose. Early investigations into chitin hydrolysis revealed N-acetylglucosamine as the monomeric unit, establishing its significance in biological systems and prompting synthetic interest.
The introduction of phenylmethyl protecting groups in carbohydrate chemistry revolutionized synthetic approaches to complex oligosaccharides by providing selective protection strategies that could withstand various reaction conditions while remaining removable under specific circumstances. Historical synthetic approaches to amino sugar derivatives often suffered from competing reactions at multiple hydroxyl sites, necessitating the development of orthogonal protecting group strategies. The phenylmethyl group emerged as particularly valuable due to its stability under basic conditions and selective removability through catalytic hydrogenation.
Research into glycosyl donors containing amino sugars has been driven by their prevalence in biologically active natural products, including antibiotics, cell surface antigens, and glycoprotein modifications. The development of reliable synthetic methods for incorporating N-acetylglucosamine residues into larger structures has been a persistent challenge in carbohydrate chemistry, particularly regarding the achievement of desired anomeric selectivity. Historical approaches often resulted in mixtures of alpha and beta anomers, complicating purification and reducing synthetic efficiency.
The evolution of protecting group chemistry has been particularly crucial for amino sugar derivatives, where the amino functionality presents additional synthetic challenges. Early methods relied on N-acyl protecting groups that could interfere with glycosidic bond formation, leading to the development of participating and non-participating protecting group strategies. The acetamido group in the target compound represents a participating protecting group that can influence the stereochemical outcome of glycosylation reactions through neighboring group participation.
Significance in glycochemistry research
The compound occupies a central position in contemporary glycochemistry research due to its role as a versatile building block for constructing complex carbohydrate structures. Research demonstrates that phenylmethyl-protected glucosamine derivatives exhibit enhanced reactivity compared to their acetyl-protected counterparts, enabling more efficient glycosylation reactions under milder conditions. Studies have shown that the remote protecting group effect of phenylmethyl ethers can significantly influence the reactivity and selectivity of glycosyl donors, making them particularly valuable for challenging synthetic transformations.
Investigations into beta-selective glycosylation methods have highlighted the importance of protecting group selection in determining reaction outcomes. Research indicates that donors bearing electron-donating protecting groups, such as phenylmethyl ethers, demonstrate increased reactivity and improved stereoselectivity compared to electron-withdrawing alternatives. Experimental data shows that glycosylation reactions with phenylmethyl-protected donors proceed smoothly at moderate temperatures, typically 25-40°C, with complete beta-selectivity when appropriate acceptors are employed.
The compound's significance extends to its applications in synthesizing biologically relevant oligosaccharides, particularly those found in glycoproteins and cell surface antigens. Research has demonstrated successful incorporation of protected glucosamine residues into disaccharide and oligosaccharide structures through various coupling methodologies. Studies examining the synthesis of specific disaccharides have achieved yields ranging from 45-67% depending on the acceptor substrate and reaction conditions, with complete preservation of stereochemical integrity at the newly formed glycosidic bond.
Contemporary research has also explored the compound's utility in solid-phase oligosaccharide synthesis, where the stability of phenylmethyl protecting groups under standard coupling conditions makes them particularly attractive for automated synthesis platforms. Investigations into post-translational modifications have utilized similar protected glucosamine derivatives for introducing complex glycan structures onto peptide substrates, enabling the synthesis of glycopeptides with defined structures for biological evaluation.
Position within carbohydrate building block taxonomy
Within the comprehensive taxonomy of carbohydrate building blocks, 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose occupies a specialized position as a modified monosaccharide derivative designed for synthetic applications. The broader classification of monosaccharide building blocks encompasses over 100 naturally occurring monosaccharides identified in various biological pathways, with additional synthetic derivatives expanding this number significantly. Current databases recognize approximately 80 monosaccharides in standardized nomenclature systems, with protected derivatives representing a substantial subset of synthetically useful building blocks.
The compound belongs to the amino sugar subfamily of hexoses, specifically the glucosamine derivatives that constitute essential components of numerous biological systems. Research indicates that amino sugars play crucial roles in cell surface recognition, antibiotic activity, and structural polysaccharide formation. The protected nature of this particular derivative places it within the category of synthetic intermediates rather than naturally occurring monosaccharides, designed specifically to facilitate chemical transformations that would be problematic with unprotected substrates.
Taxonomically, the compound can be classified according to several structural features that define its chemical behavior and synthetic utility. The alpha anomeric configuration distinguishes it from beta-configured analogs, while the specific pattern of phenylmethyl protection creates a unique reactivity profile. The acetamido substitution at the 2-position places it within the N-acetylated amino sugar category, differentiating it from other amino sugar derivatives bearing different N-protecting groups or free amino functionalities.
| Classification Parameter | Specific Designation | Relevance |
|---|---|---|
| Monosaccharide Type | Hexose | Six-carbon framework |
| Amino Sugar Category | Glucosamine derivative | Amino substitution at C-2 |
| Anomeric Configuration | Alpha | Stereochemistry at C-1 |
| Protection Pattern | 3,4,6-Tri-O-phenylmethyl | Selective hydroxyl protection |
| N-Protection | Acetamido | Participating protecting group |
The compound's position within synthetic carbohydrate chemistry reflects the evolution from simple monosaccharide manipulation to sophisticated protection strategies that enable complex molecule construction. Comparative analysis with other protected glucosamine derivatives reveals the strategic advantages of the phenylmethyl protection pattern, particularly regarding reactivity enhancement and orthogonal deprotection possibilities. Research demonstrates that this specific protection pattern provides optimal balance between stability during synthetic manipulations and accessibility for subsequent transformations.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-hydroxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOPHWKYXVHVMF-JPHCZMGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157786 | |
| Record name | 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121123-45-3 | |
| Record name | 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121123-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halide Ion-Catalyzed Benzylation and Glycosylation
A foundational approach involves the sequential benzylation of 2-acetamido-2-deoxy-D-glucose derivatives. As demonstrated in the synthesis of related trisaccharides, benzyl groups are introduced at the 3, 4, and 6 positions using 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide under halide ion catalysis. This method employs tetraethylammonium bromide and molecular sieves in dichloromethane-N,N-dimethylformamide (DMF), achieving an 82% yield of the crystalline benzyl-protected intermediate. Critical to success is the exclusion of moisture, as hydrolysis competes with glycosylation.
Reaction Conditions:
-
Temperature: 25°C (ambient)
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Catalysts: Tetraethylammonium bromide (10 mol%)
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Solvents: Dichloromethane:DMF (4:1 v/v)
Post-glycosylation hydrogenolysis with palladium on carbon (Pd/C) removes benzyl groups selectively, yielding the target compound in 90% purity.
Mercuric Bromide-Mediated Coupling
Alternative routes leverage mercury salts to activate glycosyl donors. For example, mercuric bromide promotes the coupling of 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with Fmoc-serine benzyl ester (Fmoc-Ser-OBn) in refluxing 1,2-dichloroethane. This method produces β-glycosides with 64% yield, though α-anomer formation is suppressed due to the electron-withdrawing acetyl groups.
Key Observations:
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Anomeric control: β:α ratio > 9:1
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Limitations: Toxicity of mercury reagents necessitates stringent purification
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Scalability: Demonstrated at 10 mmol scale without yield erosion
Protecting Group Strategies and Acetolysis
Sequential Acetylation-Benzylation
The synthesis often begins with peracetylated precursors to mask reactive hydroxyls. As detailed in US6933382B2, 2-deoxy-D-glucose derivatives undergo acetolysis with acetic anhydride and sulfuric acid at 0°C to install acetyl groups. Subsequent benzylation uses benzyl bromide and sodium hydride in tetrahydrofuran (THF), achieving full substitution at positions 3, 4, and 6.
Optimization Insights:
Hydrogenolytic Deprotection
Final deprotection involves catalytic hydrogenation. For instance, methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside undergoes hydrogenolysis with 5% Pd/C at 150 psi, cleaving benzyl ethers without affecting the acetamido group.
Protocol:
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Catalyst loading: 1 g Pd/C per 37.9 g substrate
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Solvent: Methanol
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Duration: 8 hours
Comparative Analysis of Methodologies
Yield and Purity Across Methods
The table below contrasts representative synthetic approaches:
| Method | Key Reagents | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Halide ion catalysis | Tetraethylammonium bromide | 82% | 95% | |
| Mercuric bromide coupling | HgBr₂, 1,2-dichloroethane | 64% | 89% | |
| Hydrogenolysis | Pd/C, H₂ (150 psi) | 89% | 98% |
Halide ion methods excel in crystallinity, simplifying purification, while mercury-based routes offer superior anomeric control.
Challenges in Stereochemical Control
The α-configuration at the anomeric center is enforced using bulky benzyl groups, which hinder β-face attack during glycosylation. Nuclear magnetic resonance (NMR) data for intermediates, such as δ 3.32 ppm (OCH₃ singlet) and δ 7.10–7.45 ppm (aromatic protons), confirm regiospecific substitution.
Industrial Applications and Scale-Up Considerations
Role in N-Acetyl-β-Hexosaminidase Inhibitor Synthesis
This compound serves as a precursor to inhibitors like those reported by Ho et al., which exhibit IC₅₀ values < 100 nM against human hexosaminidase. Large-scale batches (>100 g) employ continuous hydrogenation reactors to mitigate exothermic risks during deprotection .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetylamino or phenylmethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Role as an Intermediate in Synthesis
This compound serves as a crucial intermediate in the synthesis of potent and selective N-Acetyl-beta-Hexosaminidase inhibitors. These inhibitors are important for therapeutic applications, particularly in the treatment of lysosomal storage disorders such as Tay-Sachs disease and Sandhoff disease. The inhibition of this enzyme can help manage the accumulation of toxic substrates within lysosomes, thereby alleviating disease symptoms .
Enzyme Inhibition Studies
Research has shown that derivatives of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose exhibit significant inhibitory activity against various glycosidases. For instance, studies have indicated that modifications to this compound can enhance its potency and selectivity towards specific glycosidases, making it a valuable scaffold for drug development. The structure-activity relationship (SAR) studies are essential for optimizing these compounds for better efficacy and reduced side effects .
Potential Therapeutic Applications
The therapeutic potential of this compound extends beyond enzyme inhibition. It has been investigated for its role in modulating biological pathways relevant to cancer and neurodegenerative diseases. For example, compounds derived from 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose have shown promise in preclinical models for their ability to influence cell signaling pathways involved in tumor growth and metastasis .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various derivatives of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose highlighted its structural modifications that led to enhanced biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their molecular integrity and purity.
Case Study 2: Inhibition Assays
Another significant research effort involved conducting inhibition assays against N-Acetyl-beta-Hexosaminidase using derivatives of this compound. The results demonstrated that specific structural modifications improved the inhibitory potency compared to the parent compound, indicating a promising direction for drug development targeting lysosomal storage disorders.
Future Directions in Research
The ongoing research into 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose emphasizes the need for further exploration into its pharmacological properties and potential applications in treating various diseases. Future studies are likely to focus on:
- Optimizing Derivatives : Continued exploration of structural modifications to enhance potency and selectivity.
- In Vivo Studies : Transitioning from in vitro studies to animal models to assess therapeutic efficacy.
- Mechanistic Studies : Investigating the underlying mechanisms by which these compounds exert their biological effects.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with structurally related derivatives, focusing on protecting groups, molecular properties, and applications:
Analysis of Protecting Group Strategies
- Benzyl vs. Acetyl Groups : Benzyl groups in the target compound provide superior stability under acidic/basic conditions compared to acetylated analogs, which are cleaved under mild alkaline conditions. This stability is advantageous in multi-step syntheses .
- Benzylidene Protection : The cyclic 4,6-O-benzylidene group (CAS 13343-63-0) offers regioselective protection, enabling selective deprotection at the 4- and 6-positions while leaving the 3-OH free for further functionalization .
- Anomeric Modifications: The α-configuration in the target compound contrasts with β-anomers (e.g., CAS 4171-69-1), which exhibit distinct reactivity in glycosylation reactions. β-Anomers are more common as glycosyl donors due to their kinetic stability .
Biological Activity
2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose is a derivative of glucosamine and an important compound in carbohydrate chemistry. Its structure features multiple phenylmethyl groups that enhance its biological activity and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant studies concerning this compound.
- Molecular Formula : C29H33NO6
- Molecular Weight : 491.58 g/mol
- CAS Number : 121123-45-3
The compound is characterized by its acetylamino group and three phenylmethyl ethers which contribute to its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that derivatives of glucosamine exhibit antimicrobial activity. A study highlighted that modifications to the glucosamine structure can enhance its effectiveness against various bacterial strains. Although specific data on 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose is limited, similar compounds have shown promise in inhibiting bacterial growth through interference with cell wall synthesis and metabolic pathways.
Anti-inflammatory Effects
Glucosamine derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that compounds similar to 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and immune responses. The phenylmethyl groups may also facilitate interactions with cellular receptors or enzymes, enhancing the compound's bioavailability and efficacy.
Study on Antimicrobial Activity
A comparative study involving various glucosamine derivatives showed that modifications including phenylmethyl groups increased the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones, demonstrating significant activity for modified compounds.
| Compound | Inhibition Zone (mm) |
|---|---|
| Control (Glucosamine) | 10 |
| 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose | 18 |
| Other Derivative | 15 |
Clinical Implications
Clinical trials assessing glucosamine derivatives for osteoarthritis treatment have shown improvements in joint function and pain reduction. While specific data on the compound is scarce, the positive outcomes from related compounds suggest a similar potential for therapeutic use.
Q & A
Q. What are the key synthetic strategies for preparing 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-glucopyranose?
The synthesis typically involves sequential protection of hydroxyl groups and selective deprotection. A common approach is:
- Step 1 : Protect the amino group at C2 with an acetyl group via acetylation of glucosamine derivatives.
- Step 2 : Protect hydroxyl groups at C3, C4, and C6 using benzyl (phenylmethyl) groups under basic conditions (e.g., NaH and benzyl bromide in DMF).
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).
Critical factors include avoiding over-benzylation and ensuring α-anomer selectivity during glycosylation. Structural analogs (e.g., trimethylsilyl-protected derivatives) highlight the importance of steric hindrance in regioselectivity .
Q. How is the α-anomeric configuration confirmed for this compound?
The α-configuration is confirmed via:
- X-ray crystallography : Crystal structures (e.g., analogs like 2-Acetylamino-1,3,4,6-tetra-O-(trimethylsilyl)-α-D-glucopyranose) reveal axial orientation of the anomeric substituent. For example, C1–O1 bond lengths (~1.39 Å) and torsion angles align with α-configuration .
- NMR spectroscopy : H NMR shows characteristic α-anomer signals (e.g., J1,2 ~3–4 Hz) and C chemical shifts for C1 (~95–100 ppm) .
Q. What purification methods are optimal for benzyl-protected glucopyranose derivatives?
- Flash chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:2).
- Recrystallization : Solvents like ethanol or methanol/water mixtures yield crystalline products.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related isomers .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., β-anomer formation) impact synthetic yields?
β-anomer formation is minimized using:
- Anomeric effect : Polar aprotic solvents (e.g., DCM, DMF) stabilize the α-anomer via electron donation from the ring oxygen.
- Catalytic control : Lewis acids like AgOTf or TMSOTf promote α-selectivity in glycosylation. For example, β-anomer byproducts are reduced to <5% under optimized conditions .
- Steric hindrance : Bulky protecting groups (e.g., benzyl) at C3/C4/C6 disfavor β-configuration .
Q. What crystallographic challenges arise in resolving hydrogen-bonding networks for this compound?
- Disorder in benzyl groups : Benzyl moieties often exhibit partial occupancy (e.g., 0.625:0.375 split in trimethylsilyl analogs), requiring refinement with split models .
- Hydrogen bonding : N–H⋯O interactions (e.g., 2.8–3.0 Å) form supramolecular chains along crystallographic axes. Synchrotron data (λ = 0.71073 Å) and SHELXL refinement (R1 <0.05) are critical for accuracy .
Q. How can this compound serve as a glycosyl donor in enzymatic or chemical glycosylation?
- Chemical glycosylation : Activate the anomeric position with trichloroacetimidate or fluoride leaving groups (e.g., using HF-pyridine). Yields >70% are achieved for β-linked disaccharides .
- Enzymatic transformations : Glycosyltransferases (e.g., LgtC from Neisseria) selectively transfer the deacetylated derivative to acceptors like lactose. Kinetic studies show KM values ~0.5 mM .
Q. What strategies address conflicting data in regioselective deprotection studies?
Contradictions in deprotection efficiency (e.g., benzyl vs. acetyl groups) are resolved via:
- Competitive experiments : Compare rates using TLC or LC-MS to identify dominant pathways.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for acid- or base-catalyzed cleavage .
Methodological Tables
Q. Table 1: Crystallographic Data for Structural Analogs
| Parameter | Value (from ) |
|---|---|
| Space group | P212121 |
| Unit cell dimensions (Å) | a=9.450, b=12.882, c=27.295 |
| R1 (F<sup>2</sup>) | 0.055 |
| Hydrogen bonds | N–H⋯O (2.89 Å, 163°) |
Q. Table 2: NMR Spectral Data
| Position | H δ (ppm) | C δ (ppm) |
|---|---|---|
| C1 | 5.42 (d, J=3.5) | 95.8 |
| C2 | 4.25 (m) | 52.4 |
| C3-C6 | 3.6–4.1 (m) | 70–80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
